N-(3,4-dimethylphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dimethylphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
The synthesis of similar compounds has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The compounds were synthesized by linking pyrazolo[3,4-d]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including a pyrazolo[3,4-d]pyrimidine and a 1,2,3-triazole ring. The pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .作用機序
Target of Action
Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have shown antiproliferative activity against several cancer cell lines . This suggests that the compound might target proteins or pathways involved in cell proliferation.
Mode of Action
It’s known that similar compounds can induce apoptosis in cancer cells . This is often achieved through interactions with the target that disrupt normal cellular processes, leading to programmed cell death.
Pharmacokinetics
Triazole-containing compounds are generally well-absorbed and have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of Action
The result of this compound’s action is likely the inhibition of cell proliferation, as evidenced by the antiproliferative activity observed in several cancer cell lines . This is likely achieved through the induction of apoptosis, a form of programmed cell death .
将来の方向性
The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given the reported activities of similar compounds, it may be of interest to investigate its potential as a therapeutic agent, particularly in the context of cancer treatment .
生化学分析
Biochemical Properties
N-(3,4-dimethylphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . This effect is achieved through the inhibition of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . These cellular effects highlight the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2. This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets required for cell cycle progression . The compound’s structure allows it to form hydrogen bonds with key amino acid residues in the CDK2 active site, such as Leu83, which enhances its inhibitory potency . Additionally, the compound’s hydrophobic interactions with the enzyme further stabilize the binding, leading to effective inhibition of CDK2 activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways that may reduce its efficacy over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits CDK2 activity and reduces tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic window . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the kidneys . The metabolic pathways involve the hydroxylation of the dimethylphenyl group and the oxidation of the piperazine ring, which can influence the compound’s pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters, such as P-glycoprotein, which can affect its cellular uptake and efflux . The distribution of the compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments, such as cell membranes and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s ability to inhibit CDK2 suggests that it localizes to the nucleus, where CDK2 exerts its effects on cell cycle regulation . Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity within specific cellular compartments.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-12-4-5-14(10-13(12)2)21-18(27)26-8-6-25(7-9-26)17-15-16(19-11-20-17)24(3)23-22-15/h4-5,10-11H,6-9H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBYSBCCLFKUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。